![molecular formula C9H7N5O B1303692 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-16-1](/img/structure/B1303692.png)

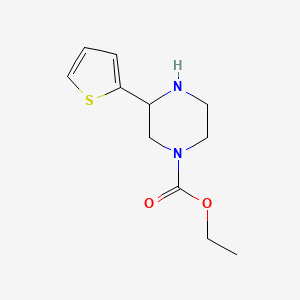

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Overview

Description

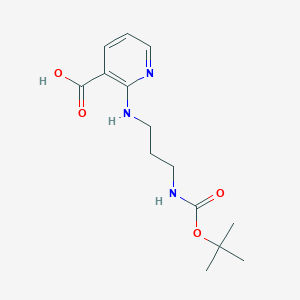

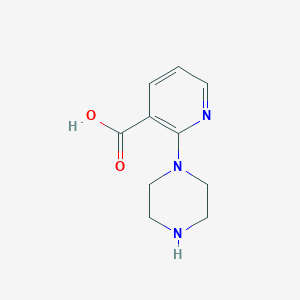

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a triazolopyrimidine core with a furyl substituent, making it a versatile molecule for chemical modifications and applications.

Mechanism of Action

Target of Action

A structurally similar compound, 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, has been reported to act as an effector forA2a adenosine receptors .

Mode of Action

Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable biological activities . The structure–activity relationship (SAR) indicates that the pyrimidine-7(4H)-one motif is a necessary “active core” .

Biochemical Pathways

Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Result of Action

Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Biochemical Analysis

Biochemical Properties

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and potential formation of degradation products that could have different biological effects .

Dosage Effects in Animal Models

The effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, it could lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA and RNA synthesis. Additionally, it can affect the metabolism of other biomolecules, such as lipids and proteins, by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .

Subcellular Localization

The subcellular localization of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with furfural or its derivatives under specific conditions. One efficient method includes the use of 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols.

Scientific Research Applications

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

Medicine: Explored for its antiseptic activity and potential therapeutic applications.

Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound shares a similar triazolopyrimidine core but differs in its substituents.

2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: Another structurally related compound with a nitro group instead of an amine.

Uniqueness

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its specific furyl substitution, which imparts unique chemical properties and biological activities. Its ability to act as an enzyme inhibitor and its potential antiseptic properties make it a compound of significant interest in both research and industrial applications.

Properties

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZMXGIAIXOTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377317 | |

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338793-16-1 | |

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)